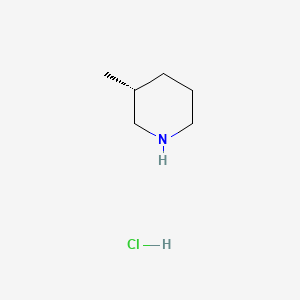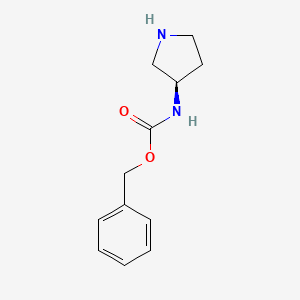
3-Chloroindométacine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroindomethacin is a derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) known for its potent anti-inflammatory, analgesic, and antipyretic properties. The compound is characterized by the presence of a chlorine atom at the third position of the indomethacin molecule, which enhances its pharmacological profile. The molecular formula of 3-Chloroindomethacin is C19H15Cl2NO4, and it has a molecular weight of 392.23 g/mol .
Applications De Recherche Scientifique
Applications pharmaceutiques
La 3-Chloroindométacine, comme d'autres composés chlorés, est prometteuse pour une utilisation en chimie médicinale . Plus de 250 médicaments contenant du chlore approuvés par la FDA sont disponibles sur le marché, et de nombreux candidats médicaments pharmaceutiquement importants sont en essais précliniques . L'atome de chlore est un outil important pour sonder les relations structure-activité dans la recherche en sciences de la vie .
Découverte de médicaments
La synthèse de composés hétérocycliques contenant du chlore, tels que la this compound, a connu des avancées récentes . Ces composés servent d'agents biologiques et de médicaments divers dans les industries pharmaceutiques . Ils inspirent la découverte et le développement de médicaments chlorés plus puissants et plus efficaces contre de nombreuses maladies .
Formulations topiques
L'indométacine, le composé parent de la this compound, est un médicament anti-inflammatoire non stéroïdien non sélectif avec des effets secondaires graves tels que la dépression, les hallucinations et l'irritation gastro-intestinale . L'amélioration de la solubilité lipidique des dérivés de l'indométacine, comme la this compound, peut être utilisée pour les formulations topiques . Les formulations topiques peuvent réduire ces effets secondaires indésirables .
Applications transdermiques
La solubilité lipidique de la this compound peut être améliorée en ajoutant divers groupes alkyles au médicament par une liaison ester
Analyse Biochimique
Biochemical Properties
3-Chloroindomethacin interacts with various enzymes and proteins in biochemical reactions. It is a potent non-steroidal anti-inflammatory drug (NSAID) with a strong selective inhibitor activity towards cyclooxygenase-2 (COX-2), an enzyme that is highly overexpressed in various tumor cells . The nature of these interactions involves the inhibition of COX-2, thereby reducing inflammation and pain.
Cellular Effects
The effects of 3-Chloroindomethacin on various types of cells and cellular processes are significant. It influences cell function by inhibiting COX-2, which plays a crucial role in inflammation and pain. This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Chloroindomethacin involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a COX-2 inhibitor, it binds to the enzyme and prevents it from catalyzing the production of prostaglandins, which are key mediators of inflammation and pain .
Dosage Effects in Animal Models
The effects of 3-Chloroindomethacin can vary with different dosages in animal models. While specific studies on 3-Chloroindomethacin are limited, it is known that NSAIDs like indomethacin can have threshold effects and may cause toxic or adverse effects at high doses .
Metabolic Pathways
3-Chloroindomethacin is involved in metabolic pathways related to the metabolism of NSAIDs. It interacts with enzymes such as COX-2 and potentially affects metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-Chloroindomethacin within cells and tissues are critical aspects of its function. While specific transporters or binding proteins for 3-Chloroindomethacin have not been identified, it is likely that it follows similar pathways as other NSAIDs .
Subcellular Localization
Given its role as a COX-2 inhibitor, it is likely localized to areas of the cell where COX-2 is present .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroindomethacin typically involves the chlorination of indomethacin. One common method includes the reaction of indomethacin with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the third position of the indomethacin molecule .
Industrial Production Methods: Industrial production of 3-Chloroindomethacin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloroindomethacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate
Propriétés
IUPAC Name |
2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4/c1-10-13(9-18(23)24)14-8-12(26-2)4-6-17(14)22(10)19(25)11-3-5-15(20)16(21)7-11/h3-8H,9H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBHEFZJZLHDGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402849-26-7 |
Source


|
| Record name | 3-Chloro indomethacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402849267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloroindomethacin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4HT2A4MQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

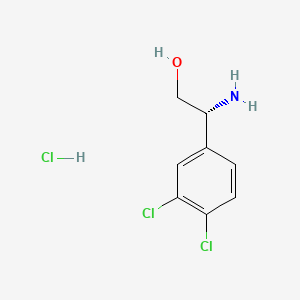
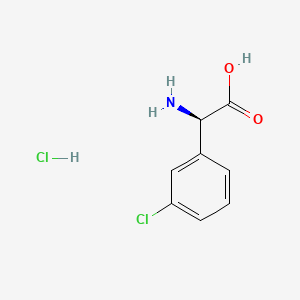
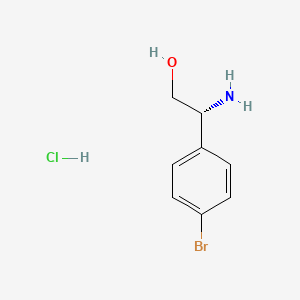
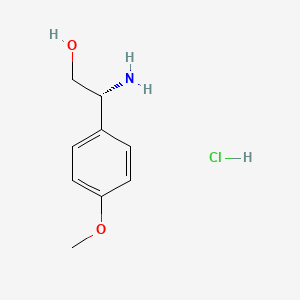
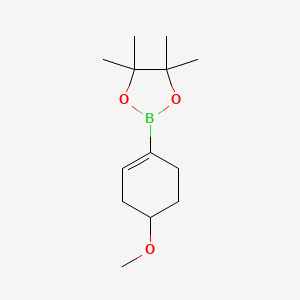
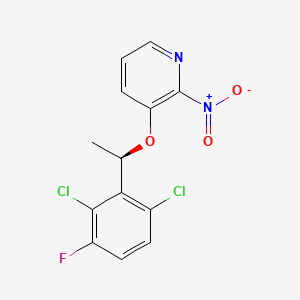
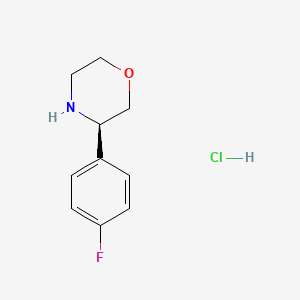

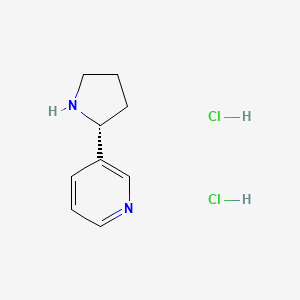

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine](/img/structure/B591911.png)
